(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a hydroxyphenyl group, and a methylene bridge
Mechanism of Action
Target of Action
The primary target of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is the mitochondrial pyruvate carrier (MPC) . This compound has been shown to inhibit the MPC, which plays a crucial role in cellular metabolism .
Mode of Action
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione interacts with its target, the MPC, by binding to it and inhibiting its function . This interaction results in a decrease in mitochondrial respiration .
Biochemical Pathways
The inhibition of the MPC by 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione affects the cellular metabolism pathway . The downstream effects of this include a decrease in mitochondrial respiration .
Pharmacokinetics
Given its molecular weight of 221232 Da , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of the action of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione include a decrease in mitochondrial respiration . This can have various effects on the cell, depending on the specific cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The methylene bridge can be reduced to form dihydro derivatives.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazolidinediones.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of conditions such as diabetes and inflammation due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Troglitazone: A compound with a similar structure but different pharmacological properties.
Uniqueness
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the hydroxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIHDVVUHVQCP-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.